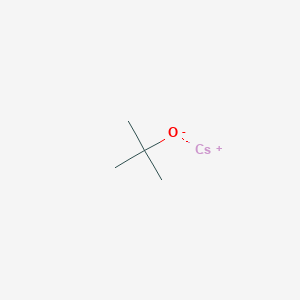
Cesium 2-methylpropan-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cesium 2-methylpropan-2-olate, also known as cesium tert-butoxide, is an organometallic compound with the molecular formula C4H9CsO. This compound is a cesium salt of 2-methylpropan-2-ol (tert-butanol) and is known for its strong basic properties. It is used in various chemical reactions, particularly in organic synthesis, due to its ability to act as a strong base and nucleophile.
准备方法
Synthetic Routes and Reaction Conditions
Cesium 2-methylpropan-2-olate can be synthesized through the reaction of cesium hydroxide with 2-methylpropan-2-ol. The reaction typically occurs in an inert atmosphere to prevent moisture from affecting the reaction. The general reaction is as follows:
CsOH+(CH3)3COH→CsO(CH3)3C+H2O
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or toluene, and the product is isolated by removing the solvent under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of cesium hydroxide and 2-methylpropan-2-ol in large reactors, with strict control over temperature and moisture levels to ensure high purity and yield of the product.
化学反应分析
Types of Reactions
Cesium 2-methylpropan-2-olate undergoes several types of chemical reactions, including:
Deprotonation Reactions: It acts as a strong base, capable of deprotonating weak acids.
Nucleophilic Substitution Reactions: It can act as a nucleophile in substitution reactions, particularly in the formation of ethers and esters.
Elimination Reactions: It is used in elimination reactions to form alkenes from alkyl halides.
Common Reagents and Conditions
Deprotonation: Commonly used with weak acids such as alcohols and phenols under anhydrous conditions.
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF.
Elimination: Conducted at elevated temperatures with alkyl halides to produce alkenes.
Major Products
Ethers and Esters: Formed through nucleophilic substitution reactions.
Alkenes: Produced via elimination reactions.
科学研究应用
Chemistry
In organic synthesis, cesium 2-methylpropan-2-olate is used as a strong base and nucleophile. It is particularly useful in the synthesis of complex molecules where strong basic conditions are required without the risk of side reactions that might occur with other bases.
Biology and Medicine
While its direct applications in biology and medicine are limited, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate the formation of carbon-carbon and carbon-oxygen bonds makes it valuable in medicinal chemistry.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its strong basic properties are exploited in various manufacturing processes, including the production of polymers and resins.
作用机制
Cesium 2-methylpropan-2-olate exerts its effects primarily through its strong basicity and nucleophilicity. It deprotonates weak acids by abstracting a proton, forming a cesium salt and the corresponding conjugate base. In nucleophilic substitution reactions, it donates an electron pair to an electrophile, forming a new chemical bond.
相似化合物的比较
Similar Compounds
- Sodium 2-methylpropan-2-olate (Sodium tert-butoxide)
- Potassium 2-methylpropan-2-olate (Potassium tert-butoxide)
- Lithium 2-methylpropan-2-olate (Lithium tert-butoxide)
Uniqueness
Cesium 2-methylpropan-2-olate is unique among these compounds due to the larger ionic radius of cesium, which can influence the reactivity and solubility of the compound. It is often preferred in reactions where a stronger base is required, and its solubility in organic solvents can be advantageous in certain synthetic applications.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, industrial processes, and scientific research. Its strong basic and nucleophilic properties make it a valuable reagent in various chemical reactions, and its unique characteristics set it apart from similar compounds.
属性
CAS 编号 |
3934-09-6 |
|---|---|
分子式 |
C4H9CsO |
分子量 |
206.02 g/mol |
IUPAC 名称 |
cesium;2-methylpropan-2-olate |
InChI |
InChI=1S/C4H9O.Cs/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
InChI 键 |
NVBVGMKBMCZMFG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[O-].[Cs+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)

![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
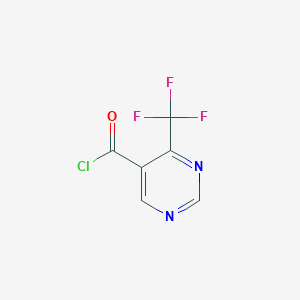

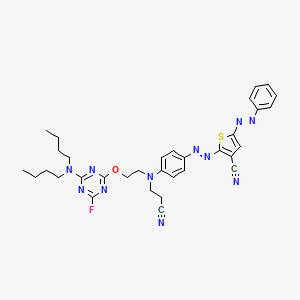
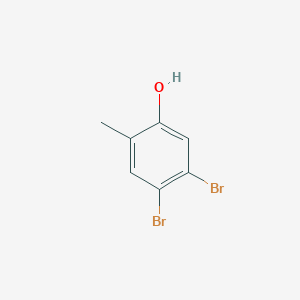
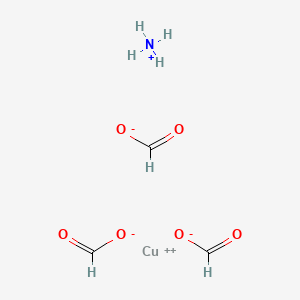
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)
![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)
![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)
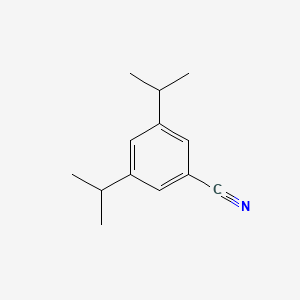
![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
